2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoicacid
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Overview
Description
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid is a chemical compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and diketones under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, where it can be explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate these targets through binding or inhibition, leading to its biological effects.
Comparison with Similar Compounds
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine
Uniqueness: Compared to similar compounds, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid has a distinct molecular structure that may confer unique chemical and biological properties. Its specific arrangement of atoms and functional groups can lead to different reactivity and interactions with biological targets.
This comprehensive overview provides a detailed understanding of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-5-6(2)16-9-8(5)10(13-4-12-9)17-7(3)11(14)15/h4,7H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVBOHVUUTUFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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